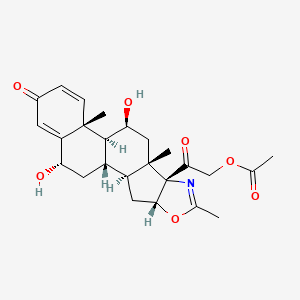
Methyl-D-erythritol Phosphate Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-D-erythritol Phosphate Disodium Salt: is a chemical compound with the molecular formula C5H11Na2O7P and a molecular weight of 260.09 g/mol . It is a substrate for terpenoid biosynthesis, which is a crucial pathway in the production of various natural products, including essential oils, steroids, and other bioactive compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-D-erythritol Phosphate Disodium Salt involves the phosphorylation of Methyl-D-erythritol. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester .
Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process includes steps like purification through crystallization or chromatography to obtain the final product in its disodium salt form .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-D-erythritol Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl-D-erythritol Phosphate Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other natural products.
Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of isoprenoids.
Medicine: Research on its derivatives has potential implications in drug development, especially for antimicrobial and anticancer agents.
Industry: It is used in the production of flavors, fragrances, and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Methyl-D-erythritol Phosphate Disodium Salt involves its role as a substrate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound interacts with enzymes such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), facilitating the conversion of intermediates into isoprenoid precursors .
Comparación Con Compuestos Similares
2-C-Methyl-D-erythritol 4-phosphate: Another intermediate in the MEP pathway.
1-Deoxy-D-xylulose-5-phosphate: A precursor in the MEP pathway.
Isopentenyl pyrophosphate (IPP): A key intermediate in both the MEP and mevalonate pathways.
Uniqueness: Methyl-D-erythritol Phosphate Disodium Salt is unique due to its specific role in the MEP pathway, which is distinct from the mevalonate pathway found in higher eukaryotes. This makes it a valuable target for developing antibiotics and herbicides, as the MEP pathway is present in many bacteria and plants but not in humans .
Propiedades
Número CAS |
270928-69-3 |
|---|---|
Fórmula molecular |
C₅H₁₁Na₂O₇P |
Peso molecular |
260.09 |
Sinónimos |
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol 4-(Dihydrogen Phosphate) Disodium Salt; 2-C-Methyl-D-erythritol 4-phosphate Disodium Salt; MEP Disodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












